
9-Chloro-2-nitro-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Chloro-2-nitro-9H-fluorene is a chemical compound with the molecular formula C13H8ClNO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a chlorine atom and a nitro group attached to the fluorene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2-nitro-9H-fluorene typically involves the nitration of 9-chlorofluorene. The process begins with the chlorination of fluorene to produce 9-chlorofluorene, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the fluorene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
9-Chloro-2-nitro-9H-fluorene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products Formed
Reduction: The major product is 9-chloro-2-amino-9H-fluorene.
Substitution: Products vary depending on the nucleophile used, such as 9-amino-2-nitro-9H-fluorene or 9-thio-2-nitro-9H-fluorene.
Oxidation: Oxidized derivatives include 9-chloro-2-nitrofluorenone.
Applications De Recherche Scientifique
9-Chloro-2-nitro-9H-fluorene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9-Chloro-2-nitro-9H-fluorene depends on its specific application. In biological systems, the compound may interact with cellular components, leading to various effects. For example, it may inhibit certain enzymes or interfere with DNA replication, resulting in antimicrobial or anticancer activities. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrofluorene: Similar in structure but lacks the chlorine atom.
9-Chlorofluorene: Similar but lacks the nitro group.
2,7-Dichloro-9H-fluorene: Contains two chlorine atoms but no nitro group.
Uniqueness
9-Chloro-2-nitro-9H-fluorene is unique due to the presence of both a chlorine atom and a nitro group on the fluorene core. This combination imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
63027-86-1 |
|---|---|
Formule moléculaire |
C13H8ClNO2 |
Poids moléculaire |
245.66 g/mol |
Nom IUPAC |
9-chloro-2-nitro-9H-fluorene |
InChI |
InChI=1S/C13H8ClNO2/c14-13-11-4-2-1-3-9(11)10-6-5-8(15(16)17)7-12(10)13/h1-7,13H |
Clé InChI |
IXRBEEVKXDXEDW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(C2=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


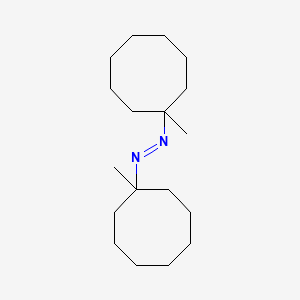

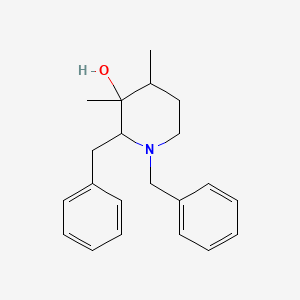
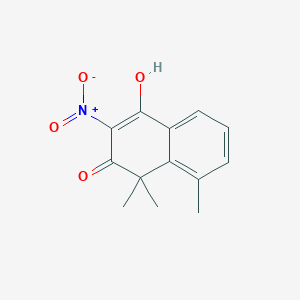
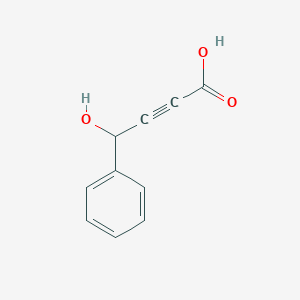
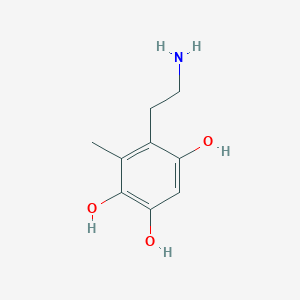
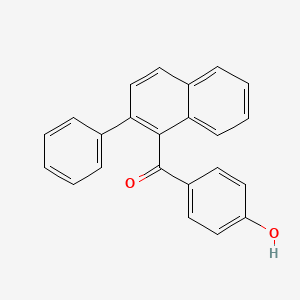
![4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14496671.png)
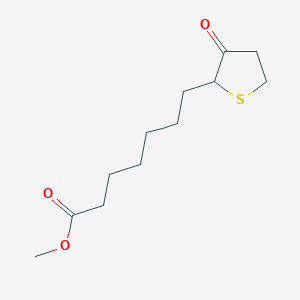
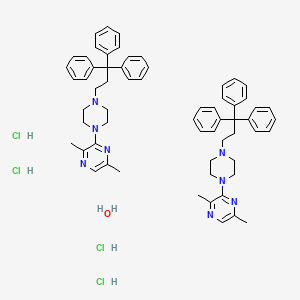


![5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid](/img/structure/B14496721.png)
![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)
